molecular formula C14H10BrClN4O3S B2443839 1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 1286720-45-3

1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B2443839
CAS No.: 1286720-45-3
M. Wt: 429.67
InChI Key: NMVYUSUHPKFKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(5-chloro-2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C14H10BrClN4O3S and its molecular weight is 429.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(5-chloro-2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN4O3S/c1-22-9-3-2-7(16)6-8(9)17-13(21)18-14-20-19-12(23-14)10-4-5-11(15)24-10/h2-6H,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVYUSUHPKFKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(5-chloro-2-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Structural Features

The compound features a complex structure that integrates various functional groups:

  • Bromothiophene : Known for its electron-withdrawing properties.
  • Oxadiazole ring : Associated with diverse biological activities.
  • Chloro and methoxy substituents : These enhance the compound's pharmacological profile.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC14H11BrN4O2S
Molecular Weight363.23 g/mol
CAS Number1016734-35-2

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole moiety may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : The chloro and methoxy groups may enhance binding affinity to cellular receptors associated with immune response and inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful.

Compound NameBiological Activity
5-(5-Bromothiophen-2-yl)-1,3,4-thiadiazoleAntimicrobial
N-(5-(5-bromothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-4-benzamideAnticancer
5-(5-Chlorothiophen-2-yl)-1,3,4-thiadiazoleAntiparasitic

These comparisons highlight how structural variations can influence biological activity.

Q & A

Basic Research Question

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6_6 to confirm substituent positions. For example, the methoxy group appears at ~3.8 ppm, and aromatic protons split due to bromine/chlorine effects .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ at m/z 538.49) with ESI-HRMS .
  • IR : Confirm urea C=O stretch (~1640–1680 cm1^{-1}) and oxadiazole C=N (~1580 cm1^{-1}) .
  • Discrepancy Resolution : Cross-check with computational methods (DFT simulations for NMR chemical shifts) .

How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition?

Advanced Research Question

  • Target Selection : Link to a theoretical framework (e.g., kinase or protease inhibition based on oxadiazole’s electron-deficient ring) .
  • Assay Design :
    • Use fluorescence-based assays (e.g., ATPase activity with mant-ATP) for real-time monitoring .
    • Include positive controls (e.g., staurosporine for kinases) and validate IC50_{50} via dose-response curves .
  • Data Analysis : Apply nonlinear regression (GraphPad Prism) and address outliers using Grubb’s test .

What computational strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., PDB ID 1ATP) to model binding poses. Focus on halogen (Br/Cl) interactions with hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .
  • QSAR Models : Build regression models using descriptors like LogP, polar surface area, and H-bond acceptors to predict activity across analogs .

How should researchers address contradictions in reported pharmacological data for this compound?

Advanced Research Question

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} variability) and apply statistical weighting .
  • Experimental Replication : Standardize assays (e.g., fixed ATP concentration in kinase assays) to minimize protocol-driven discrepancies .
  • Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability) to confirm target specificity .

What are the best practices for optimizing solubility and bioavailability in preclinical studies?

Basic Research Question

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
  • LogP Optimization : Reduce LogP (<5) via substituent modification (e.g., replacing methoxy with polar groups) .
  • In Vivo PK : Conduct cassette dosing in rodents to assess Cmax_{\text{max}} and AUC. Compare oral vs. intravenous routes .

How can the compound’s stability under varying conditions (pH, temperature) be systematically evaluated?

Basic Research Question

  • Forced Degradation Studies : Expose to 0.1 M HCl/NaOH (37°C, 24 hrs) and analyze degradation products via LC-MS .
  • Thermal Stability : Use TGA/DSC to determine melting points and decomposition thresholds (e.g., >200°C for oxadiazole derivatives) .
  • Light Sensitivity : Store samples in amber vials and monitor UV-vis spectral changes under ICH Q1B guidelines .

What methodologies are suitable for detecting metabolite formation in hepatic microsomal assays?

Advanced Research Question

  • Incubation Setup : Use human liver microsomes (HLM) with NADPH regeneration system. Quench with acetonitrile at timed intervals .
  • Metabolite ID : Employ UPLC-QTOF-MS/MS (positive ion mode) and compare fragmentation patterns with databases (e.g., HMDB) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Advanced Research Question

  • Target Hypothesis : Link to disease pathways (e.g., oxidative stress in neurodegeneration) via literature mining (PubMed, SciFinder) .
  • Collaborative Validation : Partner with academic labs to replicate findings in disease models (e.g., Aβ toxicity in neuronal cells) .
  • Grant Proposals : Emphasize novelty (e.g., dual-action oxadiazole-urea hybrids) and preliminary data in NIH-style applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.